molecular formula C19H34O5 B12389229 Bempedoic acid impurity 1-d4

Bempedoic acid impurity 1-d4

Cat. No.: B12389229
M. Wt: 346.5 g/mol
InChI Key: NHVXRVOYVVPVDU-AREBVXNXSA-N
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Description

Bempedoic acid impurity 1-d4 is a deuterium-labeled version of Bempedoic acid impurity 1. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bempedoic acid. The molecular formula of this compound is C19H30D4O5, and it has a molecular weight of 346.49 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bempedoic acid impurity 1-d4 involves the incorporation of deuterium into the molecular structure of Bempedoic acid impurity 1. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the precursor compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Bempedoic acid impurity 1-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Bempedoic acid impurity 1-d4 is widely used in scientific research for various applications:

Mechanism of Action

Bempedoic acid impurity 1-d4 exerts its effects by mimicking the behavior of Bempedoic acid in biological systems. Bempedoic acid is known to inhibit adenosine triphosphate-citrate lyase (ACLY), an enzyme involved in the synthesis of cholesterol in the liver. By inhibiting ACLY, Bempedoic acid reduces the production of cholesterol and lowers low-density lipoprotein (LDL) levels in the blood. The deuterium-labeled version, this compound, allows researchers to track and study these processes more accurately .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying the behavior of Bempedoic acid in biological systems .

Properties

Molecular Formula

C19H34O5

Molecular Weight

346.5 g/mol

IUPAC Name

7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid

InChI

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2

InChI Key

NHVXRVOYVVPVDU-AREBVXNXSA-N

Isomeric SMILES

[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O

Canonical SMILES

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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